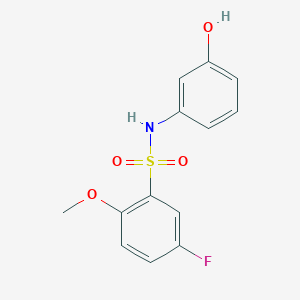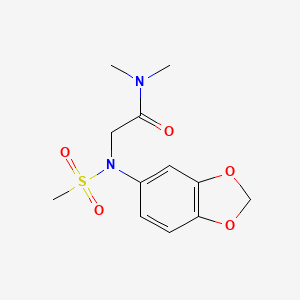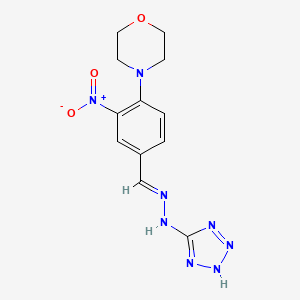
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide, also known as FHOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it exhibits low toxicity and is stable under physiological conditions. However, there are also some limitations to using 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, it has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide. Another area of research is the investigation of 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide's potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide and its potential use in the treatment of various diseases.
Métodos De Síntesis
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-methoxyphenol with sulfuryl chloride, followed by the reaction of the resulting sulfonic acid with 3-hydroxyaniline and 5-fluoro-2-nitrobenzenesulfonyl chloride. The final product is obtained after reduction of the nitro group with tin (II) chloride.
Aplicaciones Científicas De Investigación
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRYYHRXKTYWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)
![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)

![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)
